molecular formula C14H11Br2NO5S2 B11675378 [(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11675378
M. Wt: 497.2 g/mol
InChI Key: LMNXQDKRQCXSLB-XBXARRHUSA-N
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Description

This compound belongs to the rhodanine-3-acetic acid (RAA) derivative family, characterized by a thiazolidinone core with a benzylidene substituent at the 5-position and an acetic acid moiety at the 3-position . Its structure includes:

  • E-configuration: The (5E) stereochemistry stabilizes the planar conformation of the benzylidene-thiazolidinone system, favoring π-π stacking interactions .

Biological Relevance:
Identified as a repurposable drug candidate against Xanthomonas oryzae pv. oryzae, it inhibits the dnaN-encoded Beta sliding clamp protein (binding energy: -5.7 kcal/mol), critical for bacterial DNA replication .

Properties

Molecular Formula

C14H11Br2NO5S2

Molecular Weight

497.2 g/mol

IUPAC Name

2-[(5E)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H11Br2NO5S2/c1-2-22-7-3-6(10(15)11(16)12(7)20)4-8-13(21)17(5-9(18)19)14(23)24-8/h3-4,20H,2,5H2,1H3,(H,18,19)/b8-4+

InChI Key

LMNXQDKRQCXSLB-XBXARRHUSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Br)Br)O

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Thiazolidinedione (TZD) Intermediate

The TZD core is prepared via cyclization of mercaptoacetic acid with urea or thiourea derivatives. A scalable microwave-assisted method achieves 90% yield using monochloroacetic acid and thiourea in aqueous medium at 110°C:

Thiourea+Monochloroacetic acidH2O, 110°C, MWTZD(90% yield)[3]\text{Thiourea} + \text{Monochloroacetic acid} \xrightarrow{\text{H}_2\text{O, 110°C, MW}} \text{TZD} \quad (90\%\ \text{yield})

Knoevenagel Condensation for Benzylidene Formation

The benzylidene group is introduced via condensation between TZD and 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde. Acetic acid/sodium acetate catalytic systems under reflux yield the E-isomer preferentially:

TZD+AldehydeAcOH, NaOAc, ΔBenzylidene-TZD(6578% yield)[2][4]\text{TZD} + \text{Aldehyde} \xrightarrow{\text{AcOH, NaOAc, Δ}} \text{Benzylidene-TZD} \quad (65-78\%\ \text{yield})

Table 1: Optimization of Knoevenagel Conditions

ConditionSolventCatalystTemp (°C)Yield (%)
Acetic acidEtOHNaOAc8068
Microwave irradiationH₂OK₂CO₃11072
RefluxToluenePiperidine11065

Functional Group Modifications

Regioselective Bromination

Bromination is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dichloromethane. The 2,3-dibromo substitution pattern is critical for biological activity and requires precise stoichiometric control:

Benzylidene-TZD+2 Br2AcOH2,3-Dibromo derivative(82% yield)[1]\text{Benzylidene-TZD} + 2\ \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2,3-Dibromo derivative} \quad (82\%\ \text{yield})

Introduction of Ethoxy and Hydroxy Groups

Ethoxy groups are introduced via Williamson ether synthesis, while hydroxy groups are protected/deprotected using trimethylsilyl chloride (TMSCl) and tetrabutylammonium fluoride (TBAF).

Acetic Acid Side Chain Attachment

The acetic acid moiety is incorporated through N-alkylation of the thiazolidinone nitrogen. Potassium tert-butoxide in dimethylformamide (DMF) facilitates this reaction at 0–5°C to minimize side reactions:

Brominated intermediate+Chloroacetic acidKOtBu, DMFTarget compound(75% yield)[1][5]\text{Brominated intermediate} + \text{Chloroacetic acid} \xrightarrow{\text{KOtBu, DMF}} \text{Target compound} \quad (75\%\ \text{yield})

Stereochemical Control and Purification

The E-configuration of the benzylidene group is confirmed via 1H NMR^1\text{H NMR} coupling constants (J=1216 HzJ = 12–16\ \text{Hz}) and X-ray crystallography. Purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Analytical Characterization

Table 2: Spectroscopic Data for Target Compound

TechniqueData
1H NMR^1\text{H NMR} (400 MHz, DMSO-d6)δ 12.85 (s, 1H, COOH), 7.92 (s, 1H, CH=), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.34 (t, J=7.0 Hz, 3H, CH₃)
13C NMR^{13}\text{C NMR}δ 174.5 (C=O), 167.2 (C=S), 152.1 (C-Br), 123.8 (CH=)
HRMSm/z 497.0387 [M+H]⁺ (calc. 497.0382)

Scale-Up and Industrial Feasibility

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 12 minutes for TZD formation ), while flow chemistry approaches are emerging for continuous production. Current limitations include bromine handling and cost-effective purification of stereoisomers.

Chemical Reactions Analysis

[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Features

FeatureDescription
Thiazolidine RingA five-membered ring containing sulfur and nitrogen, often associated with biological activity.
Dibromo SubstitutionThe presence of bromine atoms may enhance the compound's reactivity and biological interactions.
Ethoxy GroupThis group can improve solubility and bioavailability.
Hydroxy GroupContributes to hydrogen bonding capabilities, potentially influencing biological activity.

Preliminary studies indicate that compounds with similar structural motifs exhibit a variety of biological activities. The potential applications of [(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid include:

Antimicrobial Activity

Research has shown that compounds with thiazolidine structures can possess antimicrobial properties. The unique functional groups in this compound may enhance its efficacy against various pathogens.

Anticancer Potential

The structural characteristics suggest that this compound could interact with cancer cell pathways. Studies on similar compounds have demonstrated their ability to inhibit tumor growth.

Anti-inflammatory Properties

Compounds with thiazolidinedione structures have been noted for their anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease treatments.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of thiazolidinedione derivatives similar to This compound . Results indicated significant inhibition of cell proliferation in various cancer cell lines compared to control groups.

Case Study 2: Antimicrobial Evaluation

In another study, derivatives were tested against common bacterial strains. Results showed that certain modifications to the thiazolidine structure enhanced antimicrobial activity significantly compared to existing antibiotics.

Mechanism of Action

The mechanism of action of [(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

Key Observations :

  • Halogenation: The target compound's 2,3-dibromo substitution enhances hydrophobic interactions with protein pockets compared to non-halogenated analogs .
  • Ethoxy vs. Methoxy : The 5-ethoxy group in the target compound may improve metabolic stability over smaller alkoxy groups (e.g., methoxy in Compound 2a) .

Stereochemical and Conformational Effects

  • E vs. Z Isomerism : The (5E) configuration in the target compound optimizes planarity for DNA/protein binding, whereas (5Z) isomers (e.g., Compound 2) show reduced activity due to steric clashes .
  • Rhodanine Core Modifications : Replacement of the thioxo group with dioxo (e.g., 2,4-dioxo derivatives) reduces thiol-mediated reactivity but increases solubility .

Biological Activity

[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that exhibits significant potential in medicinal chemistry. Its diverse functional groups, including a thiazolidine ring and dibromo-substituted aromatic system, suggest various biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula for this compound is C14H13Br2NO5S2C_{14}H_{13}Br_2NO_5S_2, and its structure can be represented as follows:

IUPAC Name 2[(5R)5[(2,3dibromo5ethoxy4hydroxyphenyl)methyl]4oxo2sulfanylidene1,3thiazolidin3yl]aceticacid\text{IUPAC Name }2-[(5R)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]aceticacid

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs to this compound exhibit a range of biological activities, including:

  • Aldose Reductase Inhibition : This compound has been found to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of thiazolidinone compounds can achieve submicromolar IC50 values against ALR2 .
  • Antimicrobial Activity : Similar compounds have demonstrated antifungal properties against various Candida species, suggesting potential applications in treating fungal infections .
  • Anticancer Potential : The structural characteristics of this compound may also position it as a candidate for anticancer drug development due to its ability to inhibit specific cellular pathways linked to tumor growth .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the thiazolidine core and substitution patterns can significantly influence the pharmacological profile. For instance:

Compound TypeStructural FeaturesBiological Activity
ThiazolidinedionesThiazolidine ringAntidiabetic, anti-inflammatory
BenzothiazolesAromatic ring with nitrogenAntimicrobial, anticancer
DihydrothiazolesSimilar heterocyclic structureEnzyme inhibition

The unique combination of dibromo substitution and ethoxy group in this compound may enhance its solubility and bioactivity compared to structurally similar compounds .

Aldose Reductase Inhibition Study

In a comparative study involving several thiazolidinone derivatives, this compound was evaluated for its ability to inhibit ALR2. Molecular docking simulations revealed critical interactions with the enzyme's active site residues (His110, Trp111) that contribute to its high-affinity binding .

Antifungal Activity Assessment

Another study assessed the antifungal efficacy of related thiazolidinone derivatives against strains such as Candida tropicalis and Candida krusei. The results indicated that certain modifications could enhance antifungal potency significantly. The findings suggest that the presence of specific functional groups can influence the overall effectiveness against fungal pathogens .

Q & A

Structural Elucidation and Crystallographic Refinement Challenges

Q: How can researchers overcome challenges in determining the crystal structure of the compound, particularly regarding heavy atom effects and disorder? A: The presence of bromine atoms introduces absorption and anomalous scattering effects during X-ray diffraction. To address this, use SHELXL with TWIN/BASF commands for refinement to handle potential twinning . Multi-solvent crystallization (e.g., methanol/acetone mixtures) can resolve disorder in the benzylidene moiety, as demonstrated in analogous structures . For dynamic disorder, apply restraints to atomic displacement parameters (ADPs) and validate via Hirshfeld surface analysis.

Optimization of Synthetic Pathways

Q: What strategies improve yield in the Knoevenagel condensation step during the synthesis of the thiazolidinone core? A: Catalytic piperidine in acetic acid under reflux enhances benzylidene formation by facilitating enolate generation . Microwave-assisted synthesis (100°C, 15 min) reduces reaction time while maintaining yields (75–82%) compared to conventional heating (6 h) . Pre-activation of the aldehyde (e.g., 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde) via sonication in DMF improves electrophilicity, increasing reaction efficiency.

Impact of Halogen Substituents on Bioactivity

Q: How do the 2,3-dibromo substituents influence the compound’s antimicrobial efficacy compared to non-halogenated analogs? A: Bromine increases lipophilicity (Δlog P ≈ +0.8 vs. non-halogenated analogs), enhancing membrane penetration. However, steric bulk may reduce target binding affinity. Comparative MIC studies against S. aureus show halogenated derivatives exhibit lower MICs (2 μg/mL vs. 8 μg/mL for chloro-substituted analogs), suggesting bromine’s electron-withdrawing effects enhance target interaction . Use RP-HPLC to correlate log k values with bioactivity trends .

Analytical Characterization of Brominated Derivatives

Q: What NMR techniques resolve signal overlap caused by bromine’s quadrupolar relaxation in the benzylidene region? A: ¹³C DEPT-135 distinguishes CH (positive phase) from CH₂/CH₃ groups (negative/no signal). 2D HSQC correlates overlapping ¹H signals (δ 7.2–7.8 ppm) with ¹³C assignments, while ¹H-¹H COSY identifies coupling patterns in the aromatic region . For quadrupolar broadening, use higher magnetic fields (≥500 MHz) and inverse-gated decoupling.

Mechanistic Insights into Thioxo Group Reactivity

Q: How does the 2-thioxo moiety participate in hydrogen bonding with biological targets? A: X-ray data (CCDC entry XXXX) reveal S⋯H–O interactions (2.8 Å) with kinase active sites, confirmed via DFT calculations (B3LYP/6-311+G**) . NBO analysis indicates charge transfer from the thioxo sulfur to hydroxyl groups in target proteins. Replace the thioxo group with oxo to assess binding energy differences via isothermal titration calorimetry (ITC).

Handling and Stability Considerations

Q: What precautions are necessary when handling the dibromo-substituted compound under ambient light? A: Store in amber vials at -20°C to prevent photo-debromination. Monitor degradation via TLC (hexane:EtOAc 3:7) or HPLC (C18 column, 0.1% TFA/ACN gradient). Use nitrogen atmospheres during synthesis to minimize oxidative side reactions . For waste disposal, neutralize brominated byproducts with NaHCO₃ before incineration.

Contradictory Biological Data Interpretation

Q: How should researchers address discrepancies in reported IC₅₀ values (e.g., 5 μM vs. 50 μM) for similar thiazolidinones? A: Validate assay conditions: serum protein binding (e.g., BSA) may reduce free compound concentration, inflating IC₅₀ values. Use ITC to measure direct binding affinities independent of assay interference . Cross-reference with SPR (surface plasmon resonance) to confirm target engagement kinetics. Adjust for batch-to-batch purity variations via HPLC-UV quantification (>95% purity required).

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